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Compound of Interest

Compound Name: AE9C90CB

cat. No.: B1243482

A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510): A Covalent Inhibitor
of KRAS G12C

For decades, the KRAS oncogene was considered "undruggable” due to its unique structural
characteristics. The discovery of Sotorasib (AMG 510), a first-in-class, orally active, and
irreversible inhibitor of the KRAS G12C mutant, represents a significant breakthrough in
oncology. This guide provides a detailed overview of the discovery, synthesis, and mechanism
of action of Sotorasib, intended for researchers, scientists, and drug development
professionals.

Discovery of Sotorasib

The journey to discover Sotorasib began with a new understanding of the KRAS protein's
structure. The G12C mutation, present in a significant percentage of non-small cell lung
cancers (NSCLC), colorectal cancers, and other solid tumors, introduces a reactive cysteine
residue. This cysteine became the target for developing covalent inhibitors.[1] Initial efforts
focused on a hidden pocket on the KRAS protein, known as the switch-Il pocket (S-11P).[2]

Through extensive screening of cysteine-reactive compounds, a novel inhibitor scaffold was
identified.[3] Medicinal chemistry efforts then optimized this initial hit, leading to the
development of Sotorasib. A key challenge in the development process was addressing the
presence of atropisomers, which are stereoisomers resulting from restricted rotation around a
single bond. Strategies were employed to identify a lead molecule with stable atropisomeric
properties suitable for drug development.[4]
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Mechanism of Action

Sotorasib functions by specifically and irreversibly binding to the mutant cysteine residue at
position 12 of the KRAS G12C protein.[2] This covalent bond is formed within the switch-lI
pocket, which is only accessible when the KRAS protein is in its inactive, GDP-bound state. By
forming this irreversible bond, Sotorasib locks the KRAS G12C protein in its inactive state,
preventing it from being reactivated. This targeted approach ensures high specificity for the
mutant protein with minimal effects on the wild-type KRAS protein.

The inhibition of KRAS G12C by Sotorasib leads to the suppression of downstream signaling
pathways that are crucial for tumor cell growth and survival, primarily the RAF-MEK-ERK
(MAPK) and PI3K-AKT-mTOR pathways. This disruption of oncogenic signaling ultimately
leads to the inhibition of tumor growth and, in some cases, tumor regression.

Quantitative Data Summary

The efficacy of Sotorasib has been demonstrated in numerous preclinical and clinical studies.
The following tables summarize key quantitative data related to its bioactivity and clinical
performance.

Table 1: Preclinical Bioactivity of Sotorasib

Assay Cell Line IC50 Value Reference
p-ERK1/2 Inhibition MIA PaCa-2 0.070 pM

Cellular Viability (72h)  MIA PaCa-2 0.005 uM

Cellular Viability (72h) ~ NCI-H358 ~0.006 uM

Cellular Viability (72h)  A549 (KRAS G12S) 36.5 uM

Table 2: Clinical Efficacy of Sotorasib in the CodeBreaK 100 Trial (NSCLC)
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Parameter Value

Patient Population Reference

Objective Response

37.1% Advanced NSCLC
Rate (ORR)
Median Progression-
) 6.8 months Advanced NSCLC
Free Survival (PFS)
Median Overall
) 12.5 months Advanced NSCLC
Survival (OS)
Disease Control Rate
80.6% Advanced NSCLC

(DCR)

Table 3: Pharmacokinetic Parameters of Sotorasib

Parameter Value

Population Reference

Maximum Serum

Patients with NSCLC

) 7.5 pg/mL and CRC (960 mg
Concentration (Cmax) _
daily dose)
Patients with NSCLC
Area Under the Curve
65.3 h-pg/mL and CRC (960 mg
(AUC) _
daily dose)
o ] Patients with NSCLC
Elimination Half-life
55h and CRC (960 mg

(t1/2,2)

daily dose)

Experimental Protocols
p-ERK1/2 Inhibition Assay

This protocol describes a method to assess the potency of Sotorasib in inhibiting the

downstream signaling of KRAS G12C by measuring the phosphorylation of ERK1/2.

1. Cell Seeding:

o Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.
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. Serum Starvation:

Replace the growth medium with a serum-free medium and incubate for 24 hours.

. Compound Treatment:

Treat the cells with various concentrations of Sotorasib (e.g., 0.1 nM to 10 uM) for 2 hours.

. Stimulation:

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce ERK
phosphorylation.

. Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates using a BCA assay.

. Western Blotting:

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF
membrane.

Block the membrane and incubate with primary antibodies against p-ERK1/2 and total-
ERK1/2.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

. Detection and Data Analysis:

Visualize the protein bands using a chemiluminescent substrate.

Quantify the band intensities and calculate the ratio of p-ERK to total-ERK.

Plot the percentage of inhibition against the compound concentration to determine the 1C50
value.
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Synthesis Pathway

The chemical synthesis of Sotorasib is a multi-step process that involves the construction of the
core pyrido[2,3-d]pyrimidine ring system, followed by key coupling reactions to introduce the
various substituents. A critical step in the synthesis is a Suzuki coupling reaction to form a key
biaryl bond. The synthesis also involves an amidation reaction and a nucleophilic aromatic
substitution. The final step often involves the isolation of the desired atropisomer. A commercial
manufacturing process has been developed to enable the large-scale production of Sotorasib.
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Caption: KRAS G12C signaling pathway and Sotorasib's point of inhibition.
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Caption: Simplified workflow for the synthesis of Sotorasib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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